molecular formula C14H16INO2 B2555928 tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate CAS No. 914349-35-2

tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate

Cat. No. B2555928
CAS RN: 914349-35-2
M. Wt: 357.191
InChI Key: OZWWYVSTSSJXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H16INO2 . It is used for research purposes.

Scientific Research Applications

Palladium-Catalyzed Intramolecular Annulation

Research by Zhang and Larock (2003) explores the use of tert-butyl-imines derived from N-substituted 2-bromo-1H-indole-3-carboxaldehydes in palladium-catalyzed intramolecular annulation. This process generates gamma-carboline derivatives and other heteropolycycles, indicating the potential of tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate derivatives in synthesizing complex molecular architectures (Zhang & Larock, 2003).

Aerobic Oxidation Catalysis

Shen et al. (2012) have demonstrated that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols. This finding underscores the role of tert-butyl indole derivatives in facilitating chemoselective oxidation reactions, leading to α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Metathesis Reactions for Carbazoles Synthesis

Pelly et al. (2005) utilized the metathesis reaction, with tert-butyl 2-(2-isopropenyl-3-furyl)-3-vinyl-1H-indole-1-carboxylate as a key intermediate, to synthesize ring-fused carbazoles. This work highlights the utility of tert-butyl indole derivatives in creating complex heterocyclic structures via metathesis reactions (Pelly et al., 2005).

Synthesis of Deaza-Analogues of Marine Alkaloids

Carbone et al. (2013) reported the preparation of deaza-analogues of the bis-indole alkaloid topsentin, utilizing tert-butyl indole derivatives. This research illustrates the application of tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate in synthesizing analogues of natural products with potential bioactivity (Carbone et al., 2013).

Metal-Free Alkoxycarbonylation

Xie et al. (2019) described a metal- and base-free protocol for the alkoxycarbonylation of quinoxalin-2(1H)-ones using tert-butyl carbazate. This method underscores the broader applicability of tert-butyl indole derivatives in eco-friendly synthetic processes for preparing carbonyl compounds (Xie et al., 2019).

Future Directions

The application of indole derivatives, such as “tert-Butyl 3-iodo-7-methyl-1H-indole-1-carboxylate”, for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on exploring the potential applications of this compound in medicine and other fields.

properties

IUPAC Name

tert-butyl 3-iodo-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWYVSTSSJXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-iodo-7-methyl-indole

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